4-(Difluoromethyl)-3-nitrobenzonitrile
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Overview
Description
4-(Difluoromethyl)-3-nitrobenzonitrile is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a benzonitrile core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nitration of a difluoromethyl-substituted benzonitrile using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the difluoromethylation of a nitrobenzonitrile precursor using difluoromethylation reagents such as chlorodifluoromethane (ClCF2H) in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-3-nitrobenzonitrile often employs continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, resulting in higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 4-(Difluoromethyl)-3-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethyl)-3-nitrobenzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
4-(Trifluoromethyl)-3-nitrobenzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-2-nitrobenzonitrile: Similar structure but with the nitro group in a different position.
Uniqueness: 4-(Difluoromethyl)-3-nitrobenzonitrile is unique due to the specific positioning of the difluoromethyl and nitro groups, which can influence its reactivity and interaction with biological targets. The presence of the difluoromethyl group can also enhance the compound’s stability and lipophilicity compared to its trifluoromethyl analogs .
Properties
Molecular Formula |
C8H4F2N2O2 |
---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-nitrobenzonitrile |
InChI |
InChI=1S/C8H4F2N2O2/c9-8(10)6-2-1-5(4-11)3-7(6)12(13)14/h1-3,8H |
InChI Key |
CNAQUAJHRUXPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
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